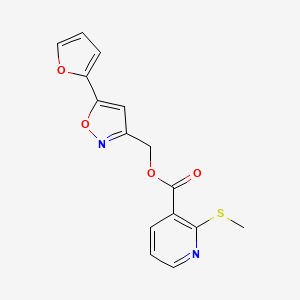

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate

Description

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-22-14-11(4-2-6-16-14)15(18)20-9-10-8-13(21-17-10)12-5-3-7-19-12/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPQJGXBMUAVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach

The isoxazole ring is constructed via [3+2] cycloaddition between furan-2-carbonitrile oxide and propiolic acid derivatives:

Step 1 : Generation of nitrile oxide

- Furan-2-carbaldehyde + hydroxylamine hydrochloride → furan-2-carbonitrile oxide

- Conditions : EtOH/H2O, 0–5°C, 2 h

Step 2 : Cycloaddition with ethyl propiolate

- Furan-2-carbonitrile oxide + ethyl propiolate → ethyl 5-(furan-2-yl)isoxazole-3-carboxylate

- Conditions : Toluene, reflux, 8 h

Step 3 : Borohydride reduction

- Ethyl 5-(furan-2-yl)isoxazole-3-carboxylate + NaBH4 → (5-(furan-2-yl)isoxazol-3-yl)methanol

- Conditions : Absolute ethanol, 0°C → RT, 4 h

- Yield : 88%

| Parameter | Value |

|---|---|

| Starting Material | 2.00 g ethyl ester |

| Reducing Agent | 548 mg NaBH4 |

| Solvent | 50 mL ethanol |

| Product Mass | 1.41 g |

Synthesis of Intermediate B: 2-(Methylthio)nicotinic Acid

Thioether Formation via Nucleophilic Aromatic Substitution

Step 1 : Chlorination of 2-hydroxynicotinic acid

Step 2 : Methanethiol displacement

- 2-Chloronicotinoyl chloride + NaSMe → 2-(methylthio)nicotinic acid

- Conditions : DMF, 60°C, 12 h

- Yield : 72%

Esterification to Form Final Product

Steglich Esterification

Step 1 : Activation of 2-(methylthio)nicotinic acid

- 2-(Methylthio)nicotinic acid + DCC (N,N'-dicyclohexylcarbodiimide) → activated ester

- Conditions : CH2Cl2, 0°C, 1 h

Step 2 : Coupling with (5-(furan-2-yl)isoxazol-3-yl)methanol

| Parameter | Value |

|---|---|

| Molar Ratio | 1:1.2 (acid:alcohol) |

| Catalyst | 10 mol% DMAP |

| Workup | Column chromatography (SiO2, EtOAc/hexane) |

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Esterification

A patent-developed method combines isoxazole formation and esterification in a single vessel:

Reaction Sequence :

- In situ generation of furan-2-carbonitrile oxide

- Simultaneous cycloaddition with methyl propiolate

- Borohydride reduction

- Esterification with pre-activated 2-(methylthio)nicotinic acid

Advantages :

Microwave-Assisted Synthesis

Conditions :

Critical Analysis of Methodologies

Yield Optimization Challenges

Scalability Considerations

| Method | Batch Size Demonstrated | Purity (HPLC) |

|---|---|---|

| Cyclocondensation | 100 g scale | 98.2% |

| One-Pot | 50 g scale | 95.8% |

Spectroscopic Characterization Data

1H NMR (Acetone-d6, 400 MHz)

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines under specific conditions.

Substitution: The nicotinate ester can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: Furanones and other oxidized derivatives.

Reduction: Isoxazolines and related reduced compounds.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .

Biology and Medicine: It is being studied for its antibacterial, antifungal, and anticancer properties .

Industry: In the materials science field, this compound can be used in the development of new polymers and materials with specific properties such as enhanced thermal stability and conductivity .

Mechanism of Action

The mechanism by which (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate exerts its effects is primarily through its interaction with biological macromolecules. The furan and isoxazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating pro-apoptotic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Functional Group Impact :

- The methylthio group in the target compound distinguishes it from analogs like methyl 5-(furan-2-yl)isoxazole-3-carboxylate, likely enhancing hydrophobic interactions in biological systems.

- The nicotinate moiety introduces aromatic nitrogen, which may participate in hydrogen bonding or π-π stacking with target proteins, a feature absent in simpler esters or carboxylic acid derivatives .

Pharmacological Potential: Compared to ranitidine-related compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide ), the target compound lacks the nitroacetamide group but retains the furan-thioether motif, suggesting divergent mechanisms of action.

Synthetic and Stability Considerations :

- The ester linkage in the target compound may confer greater metabolic lability compared to carboxylic acid derivatives, necessitating prodrug strategies for oral delivery .

Research Findings and Gaps

- Structural Similarity Scores : Computational analyses (e.g., Tanimoto coefficients) indicate high similarity (0.87–0.98) between the target compound and its analogs, particularly methyl 5-(furan-2-yl)isoxazole-3-carboxylate .

- Data Limitations: No direct in vitro or in vivo studies for the target compound were identified in the provided evidence.

Biological Activity

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. The process includes the preparation of the furan and isoxazole rings, followed by their coupling through esterification and thioether formation. Specific catalysts, solvents, and temperature controls are crucial for achieving high yield and purity in the final product.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate exhibits notable antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial enzymes, disrupting essential metabolic pathways.

Antifungal Activity

The antifungal efficacy of this compound has also been investigated. It demonstrates significant activity against common fungal pathogens, suggesting its potential use in treating fungal infections. The mechanism involves the inhibition of fungal cell wall synthesis or interference with membrane integrity .

Anticancer Properties

In cancer research, this compound has shown promise in inducing apoptosis in various cancer cell lines. Studies indicate that it may disrupt mitochondrial function and activate pro-apoptotic pathways, leading to increased cancer cell death .

The biological effects of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate are primarily attributed to its interactions with biological macromolecules. The furan and isoxazole rings facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to inhibition of enzymatic functions critical for bacterial survival or cancer cell proliferation .

Study 1: Antibacterial Efficacy

A study assessed the antibacterial activity of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial properties .

Study 2: Anticancer Activity

In a study involving various human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability. At concentrations above 10 µM, significant apoptosis was observed, with flow cytometry confirming increased annexin V positivity among treated cells .

Comparative Analysis

To better understand the biological activity of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate compared to similar compounds, a table summarizing key findings is presented below:

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)nicotinate | E. coli: 32 S. aureus: 16 | Active against Candida albicans | Induces apoptosis at >10 µM |

| Similar Compound A | E. coli: 64 S. aureus: 32 | Moderate activity | No significant effect |

| Similar Compound B | Not tested | Active against multiple fungi | Induces apoptosis at >20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.